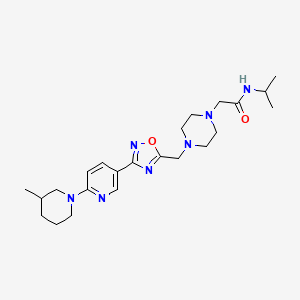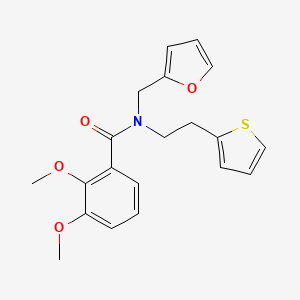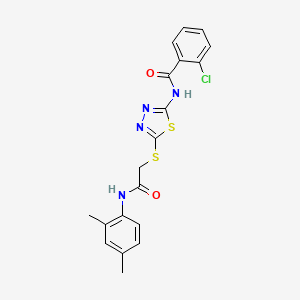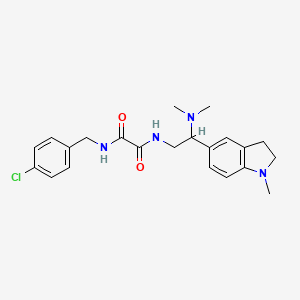![molecular formula C19H22N2O6S2 B2403419 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 900135-97-9](/img/structure/B2403419.png)
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The exact mechanism of action of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, such as COX-2, MMP-9, and NF-κB. This compound has also been found to activate the Nrf2-ARE pathway, which plays a crucial role in regulating cellular responses to oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different cell types and animal models. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce oxidative stress and DNA damage in cells exposed to various stressors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide in lab experiments is its relatively low toxicity and high solubility in water. It can be easily synthesized in large quantities and has been found to be stable under various conditions. However, one of the limitations of using this compound is its limited availability and high cost, which may limit its use in some studies.
Future Directions
There are several future directions for research on 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide. One of the potential areas of application is in the development of novel anticancer therapies. This compound has been found to have potent anticancer properties and may be used in combination with other drugs to enhance their efficacy. Another potential area of research is in the development of therapies for neurodegenerative disorders, such as Alzheimer's disease. This compound has been found to have neuroprotective properties and may be used to prevent or slow down the progression of these diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its synthesis method is efficient and reproducible, and it has been extensively studied for its biochemical and physiological effects. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, and may be used in the development of novel therapies for various diseases. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Synthesis Methods
The synthesis of 4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 4-methyl-N-(4-nitrophenyl)benzamide with methylsulfonyl chloride, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with morpholine-4-sulfonyl chloride to obtain this compound. This method has been described in detail in various research articles and has been found to be efficient and reproducible.
Scientific Research Applications
4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
4-methyl-N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-14-3-4-15(13-18(14)29(25,26)21-9-11-27-12-10-21)19(22)20-16-5-7-17(8-6-16)28(2,23)24/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYWMFWHPOZFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)
![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)




![5-Benzyl-2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2403355.png)
![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)
